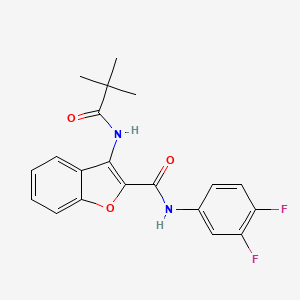

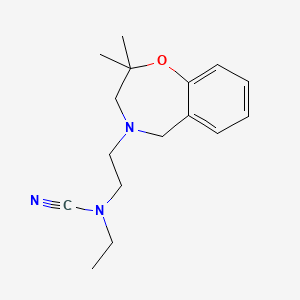

![molecular formula C20H23N5O B2851541 3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097869-00-4](/img/structure/B2851541.png)

3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives, including the compound , have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc. activities .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Molecular Structure Analysis

Quinazoline derivatives are N-containing heterocyclic compounds . They are a group of substances that display a wide range of activities . They belong to the benzodiazines—diazonaphthalenes, which contain two atoms of nitrogen .Chemical Reactions Analysis

The synthesis of quinazoline derivatives involves various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Physical And Chemical Properties Analysis

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells use to grow and divide. Some quinazoline compounds have been found to be effective against lung and pancreatic cancers .

Anti-Inflammatory and Analgesic Effects

These compounds exhibit significant anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic inflammatory diseases and pain management .

Antimicrobial Properties

Quinazoline derivatives have shown promising results as antibacterial and antifungal agents. Their ability to inhibit the growth of various bacteria and fungi makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Applications

The antiviral activity of quinazoline derivatives, including their potential to inhibit HIV, is another area of interest. They can interfere with viral replication, which is crucial for the treatment and management of viral infections .

Cardiovascular Therapeutics

Some quinazolines have been identified to possess anti-hypertensive properties, which could be beneficial in treating cardiovascular diseases such as hypertension .

Neurological Disorders

Quinazoline derivatives have potential applications in neurology, particularly in the treatment of Parkinson’s disease and as antipsychotic agents. They may influence neurotransmitter systems within the brain .

Each of these applications represents a unique field of research where “3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide” could have significant implications. The ongoing research into the synthesis and bioactivity of quinazoline derivatives continues to uncover new potential therapeutic uses for these compounds. The information provided here is based on the current understanding and research within the scientific community as of my last update in 2021, supplemented by recent findings from the provided sources .

Mecanismo De Acción

The mechanism of action of quinazoline derivatives is largely dependent on the properties of the substituents and their presence and position on one of the cyclic compounds . Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(dimethylamino)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-13-9-19-21-12-15-10-16(7-8-18(15)25(19)23-13)22-20(26)14-5-4-6-17(11-14)24(2)3/h4-6,9,11-12,16H,7-8,10H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWGNTLJSCHYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC(=CC=C4)N(C)C)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2851464.png)

![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851467.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2851473.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)

![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)